Cas no 1133-72-8 (2-Acetyl-1H-indene-1,3(2H)-dione)

2-Acetyl-1H-indene-1,3(2H)-dione structure
1133-72-8 structure
Product Name:2-Acetyl-1H-indene-1,3(2H)-dione
CAS No:1133-72-8
MF:C11H8O3
MW:188.179423332214
CID:177333
PubChem ID:24878423
Update Time:2025-07-25

2-Acetyl-1H-indene-1,3(2H)-dione Chemical and Physical Properties

Names and Identifiers

    • 2-Acetyl-1H-indene-1,3(2H)-dione
    • 1H-Indene-1,3(2H)-dione,2-acetyl-
    • 2-Acetyl-1,3-Indanedione
    • 2-acetylindene-1,3-dione
    • 1,3-Indandione,2-acetyl
    • 2-Acetyl-1,3-indandione
    • 2-acetylindan-1,3-dione
    • 2-acetyl-indane-1,3-dione
    • acetylindandione
    • DTXSID20150354
    • 2-Acetyl-1H-indene-1,3(2H)-dione #
    • BRN 0639901
    • MFCD00466278
    • AI3-22537
    • LS-07408
    • 1H-Indene-1,3(2H)-dione, 2-acetyl-
    • 1,3-Indanedione, 2-acetyl-
    • 1,3-Indandione, 2-acetyl-
    • 2-acetyl-2,3-dihydro-1H-indene-1,3-dione
    • CS-0339320
    • 2-Acetyl-1,3-indanedione, 97%
    • AKOS002783941
    • Indane-1,3-dione, 2-acetyl-
    • SCHEMBL2112664
    • 1133-72-8
    • J-002956
    • 3-07-00-04596 (Beilstein Handbook Reference)
    • ALBB-023511
    • MDL: MFCD00466278
    • Inchi: 1S/C11H8O3/c1-6(12)9-10(13)7-4-2-3-5-8(7)11(9)14/h2-5,9H,1H3
    • InChI Key: SGLKFWMIZOJHCL-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=CC=2C(C1C(C)=O)=O

Computed Properties

  • Exact Mass: 188.04700
  • Monoisotopic Mass: 188.047344
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: nothing
  • Topological Polar Surface Area: 51.2

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.3±0.1 g/cm3
  • Melting Point: 109-112 °C (lit.)
  • Boiling Point: 372.2±42.0 °C at 760 mmHg
  • Flash Point: 162.9±23.1 °C
  • Refractive Index: 1.585
  • PSA: 51.21000
  • LogP: 1.27080
  • Solubility: Not determined
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

2-Acetyl-1H-indene-1,3(2H)-dione Customs Data

  • HS CODE:2914399090
  • Customs Data:

    China Customs Code:

    2914399090

    Overview:

    2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

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Additional information on 2-Acetyl-1H-indene-1,3(2H)-dione

Recent Advances in the Study of 2-Acetyl-1H-indene-1,3(2H)-dione (CAS: 1133-72-8): A Comprehensive Research Brief

2-Acetyl-1H-indene-1,3(2H)-dione (CAS: 1133-72-8) is a structurally unique compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug discovery, particularly in the development of novel therapeutic agents. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.

The synthesis of 2-Acetyl-1H-indene-1,3(2H)-dione has been optimized in recent years, with several research groups reporting improved yields and purity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel catalytic approach that enhances the efficiency of the synthesis process, reducing byproduct formation and increasing scalability. This advancement is particularly relevant for industrial-scale production, where consistency and cost-effectiveness are critical factors.

In terms of biological activity, 2-Acetyl-1H-indene-1,3(2H)-dione has shown promising results in preclinical studies. Research published in Bioorganic & Medicinal Chemistry Letters highlighted its potent inhibitory effects on specific enzymes involved in inflammatory pathways. The compound's ability to modulate these pathways suggests potential applications in treating chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further mechanistic studies are underway to elucidate its precise mode of action.

Another area of interest is the compound's potential as an anticancer agent. A 2024 study in the European Journal of Medicinal Chemistry reported that 2-Acetyl-1H-indene-1,3(2H)-dione exhibits selective cytotoxicity against certain cancer cell lines, particularly those resistant to conventional chemotherapy. The study identified key structural features of the compound that contribute to its activity, paving the way for the design of derivatives with enhanced efficacy and reduced side effects.

Despite these promising findings, challenges remain in the development of 2-Acetyl-1H-indene-1,3(2H)-dione as a therapeutic agent. Pharmacokinetic studies indicate that the compound has limited bioavailability, which may hinder its clinical translation. However, recent efforts in formulation science, such as the development of nanoparticle-based delivery systems, offer potential solutions to this issue. A 2023 paper in the International Journal of Pharmaceutics described a novel liposomal formulation that significantly improves the compound's solubility and stability.

In conclusion, 2-Acetyl-1H-indene-1,3(2H)-dione (CAS: 1133-72-8) represents a promising candidate for further drug development. Its unique chemical structure and diverse biological activities make it a valuable subject of ongoing research. Future studies should focus on optimizing its pharmacological properties and exploring its therapeutic potential in greater depth. The integration of computational modeling and high-throughput screening techniques may further accelerate the discovery of derivatives with improved clinical profiles.

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